molecular formula C19H25N3O4S B6487287 ethyl 4-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}benzoate CAS No. 1448017-21-7

ethyl 4-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}benzoate

Cat. No.: B6487287
CAS No.: 1448017-21-7
M. Wt: 391.5 g/mol
InChI Key: KHENEYZEEQJVHN-ZOBUZTSGSA-N
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Description

Ethyl 4-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}benzoate is a complex organic compound with a distinctive structural framework. Its intricate arrangement involves a hexahydro-thieno[3,4-d]imidazol unit, which is of particular interest in the realms of pharmaceutical and biochemical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}benzoate typically involves multi-step organic synthesis strategies. Key intermediates include thiolactam and benzoic acid derivatives, which undergo nucleophilic substitutions, amide bond formations, and esterification reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial-scale production employs large reactors for sequential addition of reactants under meticulously controlled temperature and pressure. Automation and precise instrumentation ensure the high yield and purity of the compound. The use of robust catalysts and solvents optimized for scale-up processes also plays a crucial role in industrial settings.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation to form sulfoxides or sulfones, dependent on the oxidizing agents used.

  • Reduction: Reduction reactions typically target the oxo group in the thieno ring, often employing mild reducing agents like sodium borohydride.

  • Substitution: The benzoate and pentanamido moieties provide reactive sites for electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents such as m-chloroperbenzoic acid.

  • Reduction: Sodium borohydride in an alcoholic solvent.

  • Substitution: Nucleophilic substitution using halogenated derivatives in polar aprotic solvents.

Major Products Formed

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Formation of alcohol derivatives.

  • Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

The compound's unique structural features lend it to various applications across multiple scientific disciplines:

  • Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

  • Biology: Explored for its potential as a bioactive molecule in enzyme inhibition studies.

  • Medicine: Investigated for therapeutic potentials, including antimicrobial and anticancer activities.

  • Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

Molecular Targets and Pathways

Ethyl 4-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}benzoate exerts its effects primarily through interaction with specific enzymes and receptors. Its hexahydro-thieno-imidazole core is particularly effective in binding to active sites of enzymes, modulating their activity. This can impact various biochemical pathways, including those involved in cell growth and signal transduction.

Comparison with Similar Compounds

  • Ethyl 4-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl}benzoate

  • 5-(1H-Thieno[3,4-d]imidazol-4-yl)pentanamide

  • Benzoic acid derivatives with thieno-imidazole rings

Properties

IUPAC Name

ethyl 4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-2-26-18(24)12-7-9-13(10-8-12)20-16(23)6-4-3-5-15-17-14(11-27-15)21-19(25)22-17/h7-10,14-15,17H,2-6,11H2,1H3,(H,20,23)(H2,21,22,25)/t14-,15-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHENEYZEEQJVHN-ZOBUZTSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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